Lipophilicity (LogP) Comparison
(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol exhibits a vendor-calculated LogP of 0.54, compared to 0.62 for the 3-furyl regioisomer and 0.66 for the saturated tetrahydrofuran (THF) analog . The 2-furyl substitution confers the lowest lipophilicity among the three, which can translate to improved aqueous solubility and potentially reduced non-specific protein binding. The quantitative difference (ΔLogP = -0.08 vs. 3-furyl; ΔLogP = -0.12 vs. THF) is small but may be meaningful in lead optimization where even 0.1 LogP units can affect permeability and off-target promiscuity.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.541403597667 (Fluorochem); LogP = 1.442 (ChemScene) |
| Comparator Or Baseline | 3-furyl analog: LogP = 0.621402474 (Fluorochem); THF analog: LogP = 0.6553 (Leyan); 2-furyl analog (ChemScene): LogP = 1.442 |
| Quantified Difference | ΔLogP (2-furyl vs. 3-furyl) = -0.08; ΔLogP (2-furyl vs. THF) = -0.11; range of 0.8–0.9 between vendor sources |
| Conditions | Calculated values (software unspecified); single vendor data |
Why This Matters
Lower LogP can improve aqueous solubility and reduce non-specific binding, which is critical for hit-to-lead progression.
